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Compound of Interest

Compound Name: 2-cyanoacetic acid

Cat. No.: B13440836 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for pure 2-
cyanoacetic acid (CAS No: 372-09-8), a crucial building block in the synthesis of various

pharmaceuticals and specialty chemicals. The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols for data acquisition.

Spectroscopic Data Summary
The empirical formula for 2-cyanoacetic acid is C₃H₃NO₂, with a molecular weight of 85.06

g/mol .[1] Its structure, featuring a carboxylic acid and a nitrile functional group, gives rise to a

distinct spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 2-cyanoacetic acid, the spectra are typically acquired in a deuterated solvent,

such as DMSO-d₆.

Table 1: ¹H NMR Data for 2-Cyanoacetic Acid[2][3]
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.83 Singlet 2H CH₂

~12.0 (broad) Singlet 1H COOH

Table 2: ¹³C NMR Data for 2-Cyanoacetic Acid[2]

Chemical Shift (δ) ppm Assignment

~24.6 CH₂

~115.5 CN

~165.7 COOH

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule through their

characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for 2-Cyanoacetic Acid

Wavenumber (cm⁻¹) Vibration Type Functional Group

3300-2500 (broad) O-H stretch Carboxylic Acid

~2250 C≡N stretch Nitrile

~1700 C=O stretch Carboxylic Acid

~1420 C-H bend (scissoring) Methylene (CH₂)

~1300 C-O stretch Carboxylic Acid

~900 (broad) O-H bend (out-of-plane) Carboxylic Acid

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, confirming the molecular weight and offering structural clues. For 2-
cyanoacetic acid, electron ionization (EI) is a common technique.

Table 4: Mass Spectrometry Data (Electron Ionization) for 2-Cyanoacetic Acid[2]

m/z Relative Intensity Assignment

85 Moderate [M]⁺ (Molecular Ion)

41 High [C₂H₃N]⁺

44 High [CO₂H]⁺

40 Moderate [C₂H₂N]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid

organic compound like 2-cyanoacetic acid.

NMR Spectroscopy (¹H and ¹³C)
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 2-cyanoacetic acid.

Methodology:

Sample Preparation: Accurately weigh approximately 5-10 mg of pure 2-cyanoacetic acid
and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆)

in a standard 5 mm NMR tube. Ensure the solid is completely dissolved.

Instrument Setup:

Place the NMR tube in the spectrometer's autosampler or manually insert it into the

magnet.

Tune and match the probe for both the ¹H and ¹³C frequencies.

Lock the spectrometer onto the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

¹H NMR Acquisition:

Acquire a standard one-pulse ¹H spectrum.

Typical parameters include a 30-45° pulse angle, a spectral width of approximately 15

ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

Collect a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters include a 30-45° pulse angle, a spectral width of approximately 200-

220 ppm, and a longer acquisition time and relaxation delay compared to ¹H NMR to

account for the longer relaxation times of carbon nuclei.

A larger number of scans (hundreds to thousands) is generally required to obtain a good

signal-to-noise ratio due to the low natural abundance of ¹³C.

Data Processing:

Apply a Fourier transform to the acquired free induction decays (FIDs).

Phase the resulting spectra.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,

DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Integrate the peaks in the ¹H spectrum.

Analyze the chemical shifts, multiplicities, and integration values to assign the signals to

the respective nuclei in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy
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Objective: To obtain an infrared spectrum of 2-cyanoacetic acid to identify its functional

groups.

Methodology (Attenuated Total Reflectance - ATR):[4]

Background Spectrum: Ensure the ATR crystal (commonly diamond) is clean.[4] Record a

background spectrum of the empty ATR accessory. This will be automatically subtracted from

the sample spectrum.

Sample Application: Place a small amount of solid 2-cyanoacetic acid directly onto the ATR

crystal.[4]

Pressure Application: Use the pressure clamp to apply firm and even pressure to the sample,

ensuring good contact with the crystal surface.[4]

Data Acquisition: Acquire the FT-IR spectrum. A typical measurement consists of 16-32

scans at a resolution of 4 cm⁻¹.

Data Processing: The resulting spectrum will be displayed in terms of transmittance or

absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and

correlate them to the functional groups present in 2-cyanoacetic acid.

Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent

(e.g., isopropanol or ethanol) and a soft tissue.

Mass Spectrometry (Electron Ionization - EI)
Objective: To determine the molecular weight and fragmentation pattern of 2-cyanoacetic
acid.

Methodology:

Sample Introduction: Introduce a small amount of the solid sample into the ion source,

typically via a direct insertion probe.[5] The sample must be volatile enough to be vaporized

in the high vacuum of the mass spectrometer.[5] Heating the probe may be necessary.[5]

Ionization: In the ion source, the vaporized sample molecules are bombarded with a beam of

high-energy electrons (typically 70 eV).[5][6] This causes the molecules to ionize and
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fragment.[5][6]

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer

(e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their

mass-to-charge (m/z) ratio.

Detection: A detector records the abundance of ions at each m/z value.

Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance

versus m/z. Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. Analyze

the fragmentation pattern to gain insights into the molecule's structure.

Workflow Visualization
The logical flow of spectroscopic analysis for a compound like 2-cyanoacetic acid can be

visualized as follows:

Sample Preparation

Spectroscopic Analysis Data Interpretation

Structural Elucidation

Pure 2-Cyanoacetic Acid

NMR Spectroscopy
(¹H & ¹³C)

FT-IR Spectroscopy

Mass Spectrometry
(EI)

Chemical Shifts,
Multiplicities,
Integrations

Absorption Bands
(Wavenumbers)

Molecular Ion Peak,
Fragmentation Pattern

Confirm Structure of
2-Cyanoacetic Acid

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 2-cyanoacetic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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